molecular formula C13H22N2O3 B8696032 Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B8696032
M. Wt: 254.33 g/mol
InChI Key: ZFJPNXYZVCKTJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate is a chemical compound with a complex structure that includes a piperazine ring, a cyclopropylmethyl group, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylmethylamine with a suitable piperazine derivative, followed by esterification with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include binding to active sites, altering enzyme activity, or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylpiperazine-1-carboxylic acid tert-butyl ester
  • 4-Cyclopropylmethyl-3-oxopiperazine-1-carboxylic acid methyl ester

Uniqueness

Tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .

Properties

Molecular Formula

C13H22N2O3

Molecular Weight

254.33 g/mol

IUPAC Name

tert-butyl 4-(cyclopropylmethyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-14(11(16)9-15)8-10-4-5-10/h10H,4-9H2,1-3H3

InChI Key

ZFJPNXYZVCKTJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)CC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% dispersion in oil) (0.40 g, 10.0 mmol) was added portionwise over 10 min to a solution of 3-oxopiperazine-1-carboxylic acid tert-butyl ester (1.00 g, 5.0 mmol) in N,N-dimethylacetamide (10 ml). The mixture was stirred for 30 min before addition of bromomethylcyclopropane (1.45 ml, 15.0 mmol) and then stirred for a further 18 h. The mixture was diluted with water (100 ml) and extracted with EtOAc (2×100 ml). The combined organic extracts were washed with brine (50 ml), dried over MgSO4 and evaporated to give 4-cyclopropylmethyl-3-oxopiperazine-1-carboxylic acid tert-butyl ester (1.27 g, 100%) as a yellow oil. This oil was dissolved in dichloromethane and hydrogen chloride bubbled through the reaction (2×10 min). The solvent was evaporated to give 1-cyclopropylmethylpiperazin-2-one.HCl (0.95 g, 100%) as a white solid.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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